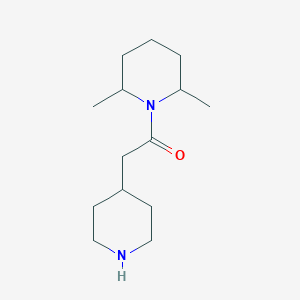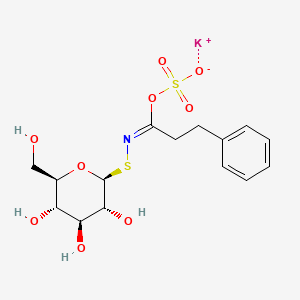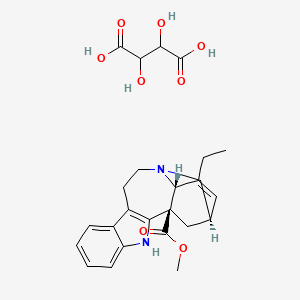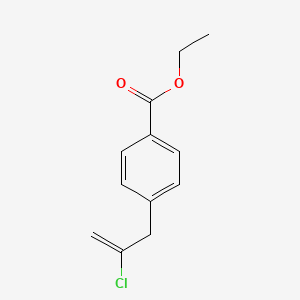
Methyl 4-(6-methoxynicotinoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(6-methoxynicotinoyl)benzoate” is a chemical compound with the molecular formula C15H13NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(6-methoxynicotinoyl)benzoate” consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 271.268 Da and the monoisotopic mass is 271.084473 Da .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Methyl 4-(6-methoxynicotinoyl)benzoate Applications
Methyl 4-(6-methoxynicotinoyl)benzoate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section as requested.
Green Pesticide Development: Methyl benzoate, a related compound to Methyl 4-(6-methoxynicotinoyl)benzoate, has been identified as an efficient green pesticide . It exhibits toxicity against various stages of a range of insect pests, including the brown marmorated stinkbug and the diamondback moth . Its high toxicity compared to conventional pesticides and its environmental friendliness make it a promising candidate for sustainable pest management.
Insect Repellent and Attractant: Studies have shown that methyl benzoate can act as both a repellent and an attractant to certain insects . This dual functionality is beneficial for controlling pest populations by repelling harmful species while attracting beneficial ones for pollination and pest control.
Bed Bug Repellency: Specific benzoate compounds have demonstrated repellency against bed bugs, including strains resistant to conventional insecticides . This application is particularly relevant for urban pest management and could lead to safer and more effective bed bug control methods.
Sustainable Agriculture: The use of methyl benzoate as a botanical insecticide aligns with the goals of sustainable agriculture . Its application can reduce the reliance on synthetic pesticides, which often have detrimental effects on the environment and non-target species.
Integrated Pest Management (IPM): Methyl benzoate’s various modes of action, such as contact toxicant, fumigant, and ovicidal toxin, make it a versatile tool in IPM strategies . It can be used under greenhouse or field conditions, offering a more holistic approach to pest control.
Food Safety and Human Health: The transition to biopesticides like methyl benzoate can improve food safety by reducing the presence of harmful chemical residues . Additionally, its low impact on human health makes it a safer alternative for pest control in crop production.
Resistance Management: With many insect pests developing resistance to major classes of synthetic insecticides, methyl benzoate presents a new avenue for resistance management . Its unique modes of action can help circumvent the resistance mechanisms that pests have developed.
Environmental Protection: Methyl benzoate’s low environmental impact contributes to the protection of natural ecosystems . By minimizing harm to wildlife and reducing pesticide runoff, it supports the preservation of biodiversity.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(6-methoxypyridine-3-carbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-7-12(9-16-13)14(17)10-3-5-11(6-4-10)15(18)20-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSPHKWPRLGDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642167 |
Source


|
| Record name | Methyl 4-(6-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-methoxynicotinoyl)benzoate | |
CAS RN |
898786-08-8 |
Source


|
| Record name | Methyl 4-[(6-methoxy-3-pyridinyl)carbonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(6-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)








